molecular formula C10H9N5O B15216225 6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B15216225
M. Wt: 215.21 g/mol
InChI Key: QFSHRGOBJDTBIF-UHFFFAOYSA-N
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Description

6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused ring system combining pyrazole and triazine moieties, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyrazole derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in industrial settings to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo): Another compound with a similar core structure but different substituents.

    (S)-1-(4-fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine: Known for its use in treating gastrointestinal stromal tumors.

Uniqueness

What sets 6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one apart is its specific combination of pyrazole and triazine rings, which imparts unique chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

6-(1-methylpyrazol-4-yl)-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C10H9N5O/c1-14-4-8(3-12-14)7-2-9-10(16)11-6-13-15(9)5-7/h2-6H,1H3,(H,11,13,16)

InChI Key

QFSHRGOBJDTBIF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=C2)C(=O)NC=N3

Origin of Product

United States

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